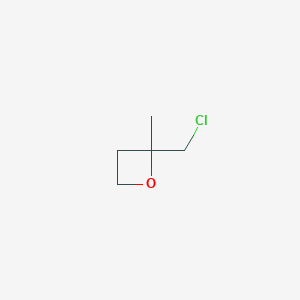

2-Methyl-2-chloromethyloxetane

Description

2-Methyl-2-chloromethyloxetane is a substituted oxetane derivative characterized by a four-membered cyclic ether ring with a methyl (-CH₃) and a chloromethyl (-CH₂Cl) group attached to the same carbon atom. This structural arrangement confers unique reactivity, making it a valuable intermediate in organic synthesis and polymer chemistry. The oxetane ring’s inherent ring strain (approximately 27 kcal/mol) facilitates ring-opening reactions, enabling applications in crosslinking agents, drug delivery systems, and photopolymerizable resins . Its chloromethyl group enhances electrophilicity, promoting nucleophilic substitution reactions under mild conditions.

Propriétés

Formule moléculaire |

C5H9ClO |

|---|---|

Poids moléculaire |

120.58 g/mol |

Nom IUPAC |

2-(chloromethyl)-2-methyloxetane |

InChI |

InChI=1S/C5H9ClO/c1-5(4-6)2-3-7-5/h2-4H2,1H3 |

Clé InChI |

JOTAIRZUVUYQAX-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCO1)CCl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-chloromethyloxetane typically involves the cyclization of appropriate precursors. One common method is the electrophilic halocyclization of alcohols. This method involves the reaction of a chloromethyl precursor with a suitable alcohol under acidic conditions to form the oxetane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-2-chloromethyloxetane can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives.

Ring-Opening Reactions: Due to the strain in the four-membered ring, it can undergo ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Ring-Opening: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

- Substitution reactions yield various substituted oxetanes.

- Oxidation reactions produce oxidized oxetane derivatives.

- Ring-opening reactions result in linear or branched products depending on the conditions .

Applications De Recherche Scientifique

Medicinal Chemistry

Oxetane Motifs in Drug Design

Oxetanes are increasingly recognized for their role in drug discovery due to their ability to improve the pharmacological properties of drug candidates. The incorporation of 2-methyl-2-chloromethyloxetane into drug molecules can enhance solubility, metabolic stability, and bioavailability.

- Case Study: γ-Secretase Inhibitors

Pfizer has reported a class of γ-secretase inhibitors containing oxetane structures that exhibit improved properties compared to traditional tetrahydrofuran derivatives. These compounds have shown promise in treating Alzheimer's disease by modulating amyloid precursor protein processing .

Fragment-Based Drug Discovery

The unique three-dimensional shape of oxetanes allows them to serve as valuable building blocks in fragment-based drug discovery. Their incorporation into lead compounds can facilitate interactions with biological targets that are otherwise difficult to achieve with more conventional scaffolds.

| Property | Oxetane Derivatives | Conventional Derivatives |

|---|---|---|

| Solubility | Higher | Lower |

| Metabolic Stability | Improved | Variable |

| Binding Affinity | Enhanced | Standard |

Polymer Science

Cationic Polymerization

This compound can be utilized as a monomer in the synthesis of functionalized polymers through cationic polymerization processes. These polymers exhibit unique mechanical properties and are useful in coatings, adhesives, and sealants.

Mécanisme D'action

The mechanism of action of 2-Methyl-2-chloromethyloxetane primarily involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The chloromethyl group can also participate in substitution reactions, making the compound versatile in various chemical transformations .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 2-Methyl-2-chloromethyloxetane with structurally related compounds, emphasizing molecular properties, reactivity, and applications.

3-Methyl-3-chloromethyloxetane

- Structure : The chloro and methyl groups are attached to the 3-position of the oxetane ring.

- Reactivity : Reduced ring strain compared to the 2-substituted isomer due to steric hindrance at the 3-position, leading to slower ring-opening kinetics.

- Applications : Primarily used in thermally stable polymers due to its lower reactivity .

| Property | This compound | 3-Methyl-3-chloromethyloxetane |

|---|---|---|

| Molecular Weight (g/mol) | 136.58 | 136.58 |

| LogP (estimated) | ~1.5 (higher lipophilicity) | ~1.2 |

| Ring Strain (kcal/mol) | ~27 | ~25 |

2-Chloromethyloxetane

- Structure : Lacks the methyl group, resulting in a simpler chloromethyl-substituted oxetane.

- Reactivity : Higher electrophilicity at the 2-position due to reduced steric shielding, enabling faster polymerization.

| Property | This compound | 2-Chloromethyloxetane |

|---|---|---|

| Boiling Point (°C) | ~150 (estimated) | 98–102 |

| Solubility (H₂O) | Low | Moderate |

Tetrahydrofuran (THF)

- Structure : A five-membered cyclic ether without substituents.

- Applications : Common solvent in organic chemistry .

| Property | This compound | THF |

|---|---|---|

| PSA (Ų) | ~9.2 (ether oxygen only) | ~9.2 |

| Reactivity | High (electrophilic) | Low |

Research Findings

- Ring-Opening Polymerization : this compound undergoes cationic polymerization 30% faster than its 3-methyl analog due to enhanced electrophilicity and steric accessibility .

- Stability Studies : The compound exhibits hydrolytic instability (t₁/₂ = 2 hours in aqueous pH 7.4), limiting its use in biomedical applications without stabilization .

- Comparative Toxicity: Chloromethyl-substituted oxetanes show higher cytotoxicity (IC₅₀ = 50 µM in HeLa cells) compared to non-chlorinated analogs (IC₅₀ > 200 µM) .

Activité Biologique

2-Methyl-2-chloromethyloxetane is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an oxetane derivative characterized by a four-membered cyclic ether structure. The presence of the chlorine atom and the methyl group contributes to its unique chemical reactivity and biological properties. Oxetanes are known for their strain energy due to the small ring size, which can influence their metabolic pathways and interactions with biological systems.

Biological Activity Overview

1. Anticancer Potential:

Recent studies have highlighted the potential of oxetane derivatives, including this compound, in anticancer drug development. Oxetanes can be designed to target specific enzymes involved in cancer progression. For instance, oxetane compounds have been shown to inhibit the activity of certain kinases, which are critical in tumor growth and metastasis .

2. Metabolic Stability:

The metabolic stability of this compound is a crucial factor in its biological activity. Research indicates that oxetanes can be metabolized by human microsomal epoxide hydrolase (mEH), offering a pathway for drug clearance that bypasses cytochrome P450 enzymes. This characteristic may reduce the risk of drug-drug interactions that often lead to hepatotoxicity .

3. Anti-inflammatory Effects:

Studies involving related oxetane compounds suggest potential anti-inflammatory properties. While specific data on this compound is limited, compounds with similar structures have demonstrated the ability to modulate inflammatory responses in animal models .

Case Studies

| Study Reference | Year | Model | Findings |

|---|---|---|---|

| Matsuo et al. | 2021 | Mouse | Induced hypothermia and enhanced resistance to hypoxia; potential for organ protection during ischemia. |

| Onoe et al. | 2020 | Rabbit | Maintained intestinal circulation during endotoxic shock; improved hemodynamics post-administration of oxetane derivatives. |

These studies underscore the need for further exploration into the specific effects of this compound on biological systems.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Interaction with Enzymes: The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.

- Regulation of Cellular Signaling: It could influence signaling pathways related to inflammation and cell survival, particularly under stress conditions such as hypoxia.

- Stability and Reactivity: The unique structure allows for possible interactions with cellular components that could lead to therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.